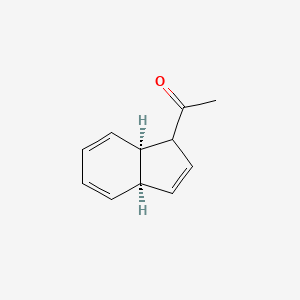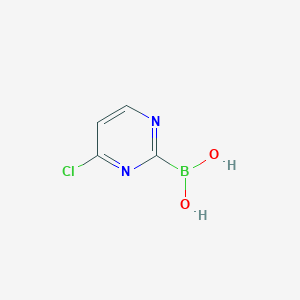
N-Methyl-1,4-diazepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1,4-diazepane-1-carboxamide is a heterocyclic organic compound with the molecular formula C7H15N3O. It is a derivative of 1,4-diazepane, where a methyl group is attached to the nitrogen atom at position 1, and a carboxamide group is attached to the nitrogen atom at position 4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Methyl-1,4-diazepane-1-carboxamide can be synthesized through various methods. One common approach involves the reductive amination of 1,4-diazepane with formaldehyde and methylamine under catalytic hydrogenation conditions. Another method includes the reaction of 1,4-diazepane with methyl isocyanate .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of biocatalysts, such as imine reductases, has also been explored for the asymmetric synthesis of chiral 1,4-diazepanes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-Methyl-1,4-diazepane.
Substitution: N-alkyl or N-acyl derivatives of 1,4-diazepane.
Aplicaciones Científicas De Investigación
N-Methyl-1,4-diazepane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of N-Methyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active site residues, while the diazepane ring provides structural rigidity. This compound may inhibit enzyme activity by binding to the active site and preventing substrate access .
Comparación Con Compuestos Similares
N-Methylhomopiperazine: Similar structure but lacks the carboxamide group.
1-Methyl-1,4-diazepane: Similar structure but lacks the carboxamide group.
N-Methyl-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide: Contains a thiophene ring instead of a simple carboxamide group.
Uniqueness: N-Methyl-1,4-diazepane-1-carboxamide is unique due to the presence of both a methyl group and a carboxamide group on the diazepane ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H15N3O |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
N-methyl-1,4-diazepane-1-carboxamide |
InChI |
InChI=1S/C7H15N3O/c1-8-7(11)10-5-2-3-9-4-6-10/h9H,2-6H2,1H3,(H,8,11) |
Clave InChI |
RAJSFCCPOCJHSF-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)N1CCCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Indeno[2,1-b]pyrrole](/img/structure/B11918725.png)








![2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11918778.png)
![6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11918781.png)

